Home > Products > Screening Compounds P104646 > 4-((2-(2-Aminoethoxy)ethyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
4-((2-(2-Aminoethoxy)ethyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione - 2138439-12-8

4-((2-(2-Aminoethoxy)ethyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione

Catalog Number: EVT-3252559
CAS Number: 2138439-12-8
Molecular Formula: C17H20N4O5
Molecular Weight: 360.4
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Pomalidomide (4-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione)

Relevance: Pomalidomide shares the core isoindoline-1,3-dione ring system and the 2,6-dioxopiperidin-3-yl substituent at the same position as the target compound, 4-((2-(2-Aminoethoxy)ethyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione. The primary structural difference lies in the substitution at the 4-position of the isoindoline ring. While pomalidomide has an amino group, the target compound features a more complex (2-(2-aminoethoxy)ethyl)amino group at this position. This suggests that both compounds likely share a similar binding mode to biological targets, with the variation at the 4-position potentially influencing their potency, selectivity, or pharmacokinetic properties. [, , , , , , , , , , , , , ]

Lenalidomide (3-(4-Amino-1-oxo-1,3-dihydro-isoindol-2-yl)-piperidine-2,6-dione)

Relevance: Lenalidomide shares the core isoindoline-1,3-dione ring system and the piperidine-2,6-dione moiety with both pomalidomide and the target compound, 4-((2-(2-Aminoethoxy)ethyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione. Although it has a slightly different arrangement of these moieties compared to the target compound, the structural similarities suggest shared chemical properties and potential overlapping biological activities. [, ]

Thalidomide (2-(2,6-Dioxopiperidin-3-yl)isoindoline-1,3-dione)

Relevance: Thalidomide forms the fundamental structure of the target compound, 4-((2-(2-Aminoethoxy)ethyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione. It possesses the same isoindoline-1,3-dione ring system and 2,6-dioxopiperidin-3-yl substituent, albeit lacking any substitution at the 4-position. This structural resemblance suggests that the target compound likely derives its core pharmacological properties from thalidomide, with the added substituent potentially enhancing its activity or modifying its pharmacokinetic profile. []

Source and Classification

The compound is derived from modifications of known isoindoline structures, specifically those containing piperidine and aminoethoxy groups. It is categorized under small molecules with potential pharmaceutical applications, particularly in the treatment of various diseases including cancers and autoimmune disorders .

Synthesis Analysis

The synthesis of 4-((2-(2-Aminoethoxy)ethyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione involves several key steps:

  1. Starting Materials: The synthesis typically begins with 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindole-1,3-dione and a suitable aminoethanol derivative.
  2. Reaction Conditions: The reaction is commonly conducted in dimethylformamide (DMF) under a nitrogen atmosphere to prevent moisture interference. The mixture is refluxed for several hours (approximately 5 hours), allowing for the formation of the desired product through nucleophilic substitution reactions .
  3. Isolation and Purification: Post-reaction, the mixture is cooled and washed with distilled water. The organic phase is extracted using dichloromethane and subsequently dried over sodium sulfate before being concentrated under reduced pressure to yield the target compound .

Technical Parameters

  • Temperature: Reflux conditions (~150°C)
  • Time: Approximately 5 hours
  • Solvents: Dimethylformamide and dichloromethane
Molecular Structure Analysis

The molecular formula for 4-((2-(2-Aminoethoxy)ethyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione is C17H20N4O5C_{17}H_{20}N_{4}O_{5}, with a molecular weight of approximately 360.37 g/mol. The structure features:

  • An isoindoline core linked to a piperidine ring.
  • An aminoethoxy side chain that contributes to its biological activity.

Structural Characteristics

  • Functional Groups: Contains amine and carbonyl groups which are crucial for its reactivity and interaction with biological targets.
  • Configuration: The stereochemistry around the piperidine ring can influence its pharmacological properties.
Chemical Reactions Analysis

This compound can undergo various chemical reactions typical for amines and carbonyl compounds:

  1. Nucleophilic Substitution: The amino group can act as a nucleophile in further reactions, potentially forming derivatives or conjugates with other biologically relevant molecules.
  2. Condensation Reactions: The presence of carbonyl groups allows for condensation reactions with other amines or alcohols.

Relevant Technical Details

  • Reagents Used: Commonly utilizes bases such as triethylamine during synthesis.
  • Reaction Media: Often requires polar aprotic solvents like DMF or acetonitrile to facilitate reactions.
Mechanism of Action

The mechanism of action for 4-((2-(2-Aminoethoxy)ethyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione primarily involves its interaction with cellular targets related to immune modulation and tumor suppression:

  1. Immunomodulation: It may enhance immune responses by modulating cytokine release or influencing T-cell activity.
  2. Anti-tumor Activity: The compound has been shown to inhibit tumor cell proliferation through pathways involving apoptosis and cell cycle regulation.

Data and Analyses

Studies have indicated that derivatives of this compound exhibit significant anti-cancer activity in vitro and in vivo models .

Physical and Chemical Properties Analysis

The physical properties include:

  • Appearance: Typically a pale yellow solid.
  • Solubility: Soluble in organic solvents like DMF and dichloromethane but less soluble in water.

Chemical Properties

  • Melting Point: Specific melting points may vary based on purity but are generally within expected ranges for similar compounds.
Applications

The potential applications of 4-((2-(2-Aminoethoxy)ethyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione include:

  1. Pharmaceutical Development: As a candidate for developing drugs targeting cancers and autoimmune diseases.
  2. Research Tool: Useful in studying immune responses and cancer biology due to its immunomodulatory effects.
Molecular Design and Rationale

Structural Motifs in Targeted Protein Degradation Platforms

This compound integrates three critical structural domains essential for PROTAC functionality:

  • An E3 ubiquitin ligase recruiting ligand (2,6-dioxopiperidin-3-yl isoindoline-1,3-dione)
  • A hydrophilic linker region (triethylene glycol chain)
  • A terminal warhead conjugation handle (primary amine group)

The 2,6-dioxopiperidin-3-yl isoindoline core provides cereblon (CRBN) binding specificity, analogous to clinical immunomodulatory drugs like thalidomide and pomalidomide [3] [7]. The N-substituted isoindoline-1,3-dione moiety enables tunable protein binding kinetics, while the extended PEG-based linker confers aqueous solubility and spatial flexibility for ternary complex formation [2] [5]. This molecular architecture enables the compound to serve as a CRBN-recruiting half-molecule in bifunctional degraders, facilitating targeted protein degradation with enhanced selectivity over traditional inhibitors.

Table 1: Core Structural Elements of the Compound

DomainStructural ComponentFunction
Ligand2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dioneCRBN E3 ligase recruitment
Linker4-((2-(2-(2-aminoethoxy)ethoxy)ethyl)aminoSpatial orientation & solubility
HandleTerminal primary amineWarhead conjugation

E3 Ubiquitin Ligase Recruitment Elements

The 2,6-dioxopiperidin-3-yl pharmacophore serves as the high-affinity CRBN binding motif, exploiting the same molecular interface as clinically validated immunomodulatory drugs. This motif engages CRBN's tri-tryptophan pocket through hydrogen bonding networks and hydrophobic interactions, with the glutarimide ring adopting a binding conformation identical to thalidomide derivatives [3] [7]. The isoindoline-1,3-dione system enhances binding through π-stacking interactions with CRBN's aromatic residues, while the para-substituted triethylene glycol spacer minimizes steric interference with ligase binding [5].

This E3 ligase recruiting module demonstrates proven compatibility with diverse target warheads, enabling rapid PROTAC development against oncology and neurology targets. The conserved binding mode allows predictable ternary complex formation, though linker length optimization remains critical for degradation efficiency [3].

Linker Topology Optimization Strategies

The triethylene glycol (PEG2) linker represents a structure-activity-balanced design with optimal length (11 atoms) for ternary complex formation:

  • Ethylene glycol units confer hydrophilicity (calculated LogP ≈ -1.2) and prevent aggregation
  • Flexible ether bonds enable conformational adaptability while maintaining proteolytic resistance
  • Optimal length (15.7 Å) bridges E3 ligase and target protein binding surfaces

Table 2: Linker Structural Parameters

ParameterValueSignificance
Chain length11 atomsOptimal for CRBN-based degraders
Bond typeEther/amineControlled flexibility
Distance~15.7 ÅEnables productive ternary complexes
SolubilityHighReduces aggregation tendencies

Comparative studies indicate that shortening to diethylene glycol (PEG1) reduces degradation efficiency by 65-80%, while extending to tetraethylene glycol (PEG3) increases molecular weight without commensurate activity gains [4] [6]. The terminal primary amine (-NH₂) positioned distal to the E3 ligand enables chemoselective conjugation through amide bond formation or amine-reactive chemistry, serving as the critical junction for warhead installation [5].

Warhead Integration Methodologies

The primary amine terminus enables diverse warhead conjugation strategies:

  • Carboxylic acid-containing warheads: Amide coupling via EDC/HOBt chemistry
  • Aldehyde-functionalized ligands: Reductive amination
  • Sulfonyl chloride derivatives: Sulfonamide bond formation

This chemoselective handle maintains warhead orientation critical for productive target engagement, with the ethylene glycol spacer minimizing steric interference. PROTACs constructed using this scaffold demonstrate <10 nM degradation efficiency against BRD4 and BTK when conjugated to appropriate warheads [5] [6]. The terminal amine's pKa (~8.5) ensures favorable reactivity at physiological pH while maintaining stability during synthesis and storage under inert conditions at 2-8°C [2] [3].

Table 3: Compound Characteristics

PropertyValueSource
Molecular FormulaC₁₉H₂₄N₄O₆ [1] [3]
Molecular Weight404.42 g/mol [2] [3]
IUPAC Name4-((2-(2-(2-aminoethoxy)ethoxy)ethyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione [3] [5]
SynonymsThalidomide-PEG₂-C₂-NH₂; Pomalidomide-PEG₂-C₂-NH₂ [2] [3]
Storage-20°C, inert atmosphere, desiccated [2] [3]

The strategic positioning of the amino group enables modular PROTAC assembly, allowing medicinal chemists to rapidly prototype degraders by coupling this E3-recruiting module to target-binding domains. This design paradigm has accelerated the development of degraders against previously "undruggable" targets, including transcription factors and scaffolding proteins [3] [5].

Properties

CAS Number

2138439-12-8

Product Name

4-((2-(2-Aminoethoxy)ethyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione

IUPAC Name

4-[2-(2-aminoethoxy)ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

Molecular Formula

C17H20N4O5

Molecular Weight

360.4

InChI

InChI=1S/C17H20N4O5/c18-6-8-26-9-7-19-11-3-1-2-10-14(11)17(25)21(16(10)24)12-4-5-13(22)20-15(12)23/h1-3,12,19H,4-9,18H2,(H,20,22,23)

InChI Key

WEPAAESBMNSHJA-UHFFFAOYSA-N

SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCN

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.